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molecular formula C11H11NO2 B8777291 methyl 2-methyl-1H-indole-7-carboxylate

methyl 2-methyl-1H-indole-7-carboxylate

Cat. No. B8777291
M. Wt: 189.21 g/mol
InChI Key: WXTXCGBDIOPWCB-UHFFFAOYSA-N
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Patent
US05389641

Procedure details

A mixed solution of methyl 2-nitro-3-(2-oxo-n-propyl)benzoate (0.33 g) and 10% Pd/C (50% wet, 0.33 g) in THF (20 ml) was stirred under H2 atmosphere at room temperature for 2.5 hours. After removal of insoluble materials by filtration, the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give methyl 2-methylindole-7-carboxylate as a pale yellow syrup (0.225 g).
Name
methyl 2-nitro-3-(2-oxo-n-propyl)benzoate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([CH2:14][C:15](=O)[CH3:16])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-])=O>C1COCC1.[Pd]>[CH3:16][C:15]1[NH:1][C:4]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][C:5]=2[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
methyl 2-nitro-3-(2-oxo-n-propyl)benzoate
Quantity
0.33 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1CC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.33 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of insoluble materials
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.225 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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